
3-Ethyl-4-phenylpyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-phenylpyrrolidinehydrochloride is a chemical compound belonging to the pyrrolidine class of compounds Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-phenylpyrrolidinehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through various alkylation and arylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-phenylpyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
3-Ethyl-4-phenylpyrrolidinehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-4-phenylpyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein-coupled receptors or ion channels, altering cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
4-Phenylpyrrolidine: Similar structure but lacks the ethyl group.
3-Ethylpyrrolidine: Similar structure but lacks the phenyl group.
Uniqueness
3-Ethyl-4-phenylpyrrolidinehydrochloride is unique due to the presence of both ethyl and phenyl groups on the pyrrolidine ringThe dual substitution allows for greater structural diversity and the possibility of interacting with a wider range of biological targets .
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
3-ethyl-4-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-10-8-13-9-12(10)11-6-4-3-5-7-11;/h3-7,10,12-13H,2,8-9H2,1H3;1H |
InChI Key |
CWPLVJRFMSQYMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


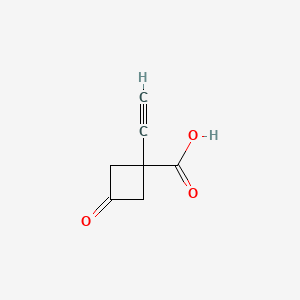
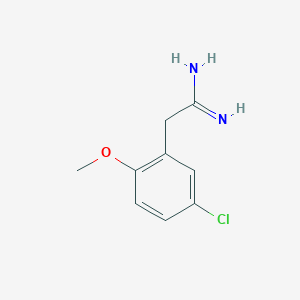

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)
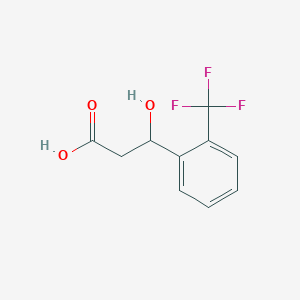
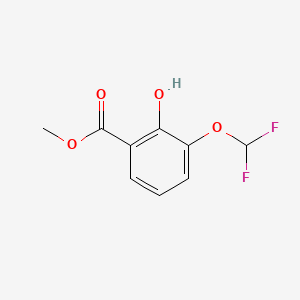
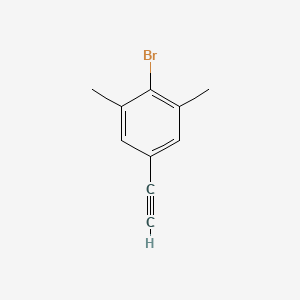
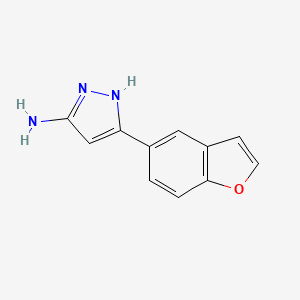
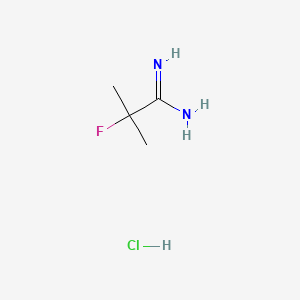
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)

![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)


